3-bromopyrazine-2,6-diamine
Overview
Description
3-Bromopyrazine-2,6-diamine is a heterocyclic organic compound with the molecular formula C4H5BrN4 It is a derivative of pyrazine, characterized by the presence of bromine and amino groups at specific positions on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromopyrazine-2,6-diamine typically involves the bromination of pyrazine derivatives followed by amination. One common method involves the bromination of 2,6-diaminopyrazine using bromine in acetic acid, followed by purification steps to isolate the desired product . Another approach includes the use of organometallic reagents such as organolithiums and organomagnesiums to introduce the bromine atom into the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrazines, nitro derivatives, and various heterocyclic compounds with potential biological activities .
Scientific Research Applications
3-Bromopyrazine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-bromopyrazine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and amino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloropyrazine-2,6-diamine: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
3-Iodopyrazine-2,6-diamine: Contains iodine, which can affect its electronic properties and reactivity.
Uniqueness
3-Bromopyrazine-2,6-diamine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and its potential as a pharmacophore in drug design. The combination of bromine and amino groups provides a versatile scaffold for the development of novel compounds with diverse biological activities .
Properties
IUPAC Name |
3-bromopyrazine-2,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBERWXUOPUEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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